N-(2-chloro-4-hydroxyphenyl)acetamide
Overview
Description
“N-(2-chloro-4-hydroxyphenyl)acetamide” is a chemical compound with the linear formula C8H8ClNO2 . It has a molecular weight of 185.61 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A one-pot synthesis of N-(4-hydroxyphenyl)acetamide, a molecule structurally similar to our compound of interest, has been proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst, but also by the nature of the solvent . When the reaction was carried out in dilute acetic acid as a solvent, the [PdCl 2 (dppb)] catalyst precursor leads in one pot to N-(4-hydroxyphenyl)acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Synthesis and Structure
N-(2-(trimethylsilyloxy)phenyl)acetamide was synthesized via reaction with chlorotrimethylsilane, leading to various compounds investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods. This research contributes to the understanding of the structure and synthesis process of similar compounds (Nikonov et al., 2016).
Combinatorial Library Generation
N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was synthesized as part of a project to generate a combinatorial library based on a fungal natural product, showcasing the compound's utility in creating diverse chemical libraries (Davis & Healy, 2010).
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized by chemoselective monoacetylation of 2-aminophenol using Novozym 435 as the catalyst. This study explored different acyl donors and parameters, offering insights into efficient and selective synthesis methods (Magadum & Yadav, 2018).
Environmental and Metabolic Studies
Studies have focused on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the environmental and biological interactions of compounds like N-(2-chloro-4-hydroxyphenyl)acetamide (Coleman et al., 2000).
Electrochemical Sensing
Research into electrochemical sensing of environmental substances demonstrated the potential for using nitrogen-doped carbon black for the detection of N-(4-hydroxyphenyl) acetamide, highlighting its relevance in environmental monitoring (Yi et al., 2020).
Inhibition of Fatty Acid Synthesis
The compound has been studied for its inhibitory effect on fatty acid synthesis in green algae, contributing to our understanding of its impact in agricultural and environmental contexts (Weisshaar & Böger, 1989).
Green Synthesis Applications
The compound has been used in the green synthesis of intermediates for dye production, exemplifying its role in more environmentally friendly chemical synthesis processes (Zhang, 2008).
Properties
IUPAC Name |
N-(2-chloro-4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-8-3-2-6(12)4-7(8)9/h2-4,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGZSMOCDYNULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561949 | |
Record name | N-(2-Chloro-4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56074-07-8 | |
Record name | N-(2-Chloro-4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.